

Introduction: A Privileged Scaffold in Medicinal Chemistry

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Compound of Interest

Compound Name: (2-(1H-Pyrazol-1-yl)phenyl)boronic acid

Cat. No.: B185412

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(2-(1H-Pyrazol-1-yl)phenyl)boronic acid is a bifunctional reagent of significant interest to researchers in organic synthesis and medicinal chemistry. It features two highly valuable chemical motifs: the pyrazole ring and the phenylboronic acid group. The pyrazole core, a five-membered nitrogen-containing heterocycle, is a "privileged scaffold" in drug development, appearing in numerous FDA-approved pharmaceuticals for a wide range of conditions, including inflammation and cancer. Its popularity stems from its diverse pharmacological activities and favorable pharmacokinetic properties.[3][4][5]

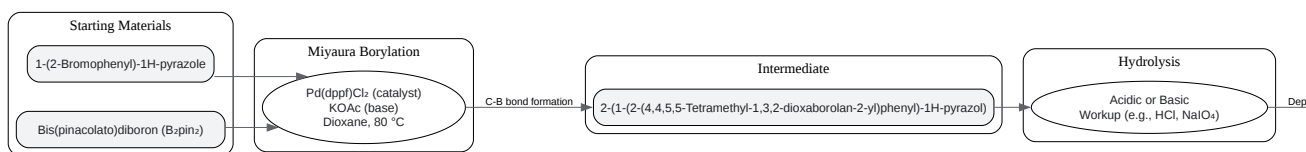
Simultaneously, the boronic acid functional group is a cornerstone of modern synthetic chemistry, primarily for its role as a key substrate in palladium-catalyzed cross-coupling reactions.[6][7] This powerful reaction enables the efficient and selective formation of carbon-carbon bonds, allowing for the construction of complex molecules and building blocks.[3][7] The stability, generally low toxicity, and versatile reactivity of boronic acids have cemented their status as indispensable tools in development.[6]

This guide provides a comprehensive overview of **(2-(1H-Pyrazol-1-yl)phenyl)boronic acid**, detailing its synthesis, spectroscopic characterization, and its utility as a building block for creating novel bioactive molecules.

Synthesis and Characterization

The synthesis of arylboronic acids is a well-established field, with several robust methods available.[8] A common and effective strategy for preparing **(2-(1H-Pyrazol-1-yl)phenyl)boronic acid** involves a palladium-catalyzed cross-coupling reaction between an appropriate aryl halide and a diboron reagent, such as bis(pinacolato)diboron. The Miyaura borylation method, a variation of the Miyaura borylation, is favored for its high functional group tolerance and operational simplicity.[8]

The starting material, 1-(2-bromophenyl)-1H-pyrazole, can be prepared via standard N-arylation methods. The subsequent borylation installs the boronic acid functionality, yielding the final boronic acid product.



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Caption: General workflow for the synthesis of **(2-(1H-Pyrazol-1-yl)phenyl)boronic acid**.

Experimental Protocol: Synthesis

Objective: To synthesize **(2-(1H-Pyrazol-1-yl)phenyl)boronic acid** from 1-(2-bromophenyl)-1H-pyrazole.

Materials:

- 1-(2-bromophenyl)-1H-pyrazole
- Bis(pinacolato)diboron (B₂pin₂)

- [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
- Potassium Acetate (KOAc)
- 1,4-Dioxane (anhydrous)
- Tetrahydrofuran (THF)
- Hydrochloric Acid (1N)
- Sodium periodate (NaIO₄)
- Hexanes, Ethyl Acetate

Procedure:

- **Reaction Setup:** To an oven-dried flask under an inert atmosphere (N₂ or Ar), add 1-(2-bromophenyl)-1H-pyrazole (1.0 eq), bis(pinacolato)diboron (Pd(dppf)Cl₂ (0.03 eq).
- **Solvent Addition:** Add anhydrous 1,4-dioxane to the flask.
- **Reaction:** Heat the mixture to 80 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
- **Workup (Pinacol Ester):** After cooling to room temperature, filter the mixture through a pad of Celite, washing with ethyl acetate. Concentrate the crude residue by column chromatography (silica gel, hexanes/ethyl acetate gradient) to isolate the intermediate boronic ester.
- **Hydrolysis:** Dissolve the purified pinacol ester in a mixture of THF and water. Add sodium periodate (NaIO₄) followed by 1N HCl and stir vigorously.
- **Isolation:** Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield **(2-(1H-Pyrazol-1-yl)phenyl)boronic acid** as a solid.

Characterization Data

Proper characterization is essential to confirm the structure and purity of the synthesized compound. Spectroscopic techniques are routinely employed.

Property	Typical Data
Appearance	White to off-white solid
Molecular Formula	C ₉ H ₉ BN ₂ O ₂
Molecular Weight	188.00 g/mol
¹ H NMR (DMSO-d ₆)	δ 8.2-8.4 (m, 1H), 7.8-8.0 (m, 2H), 7.2-7.6 (m, 4H), 6.5-6.6 (t, 1H)
¹³ C NMR (DMSO-d ₆)	δ 142.1, 139.8, 134.5, 131.2, 128.9, 127.6, 126.4, 107.3
Mass Spec (ESI+)	m/z 189.07 [M+H] ⁺

Note: NMR chemical shifts (δ) are illustrative and may vary based on solvent and instrument.

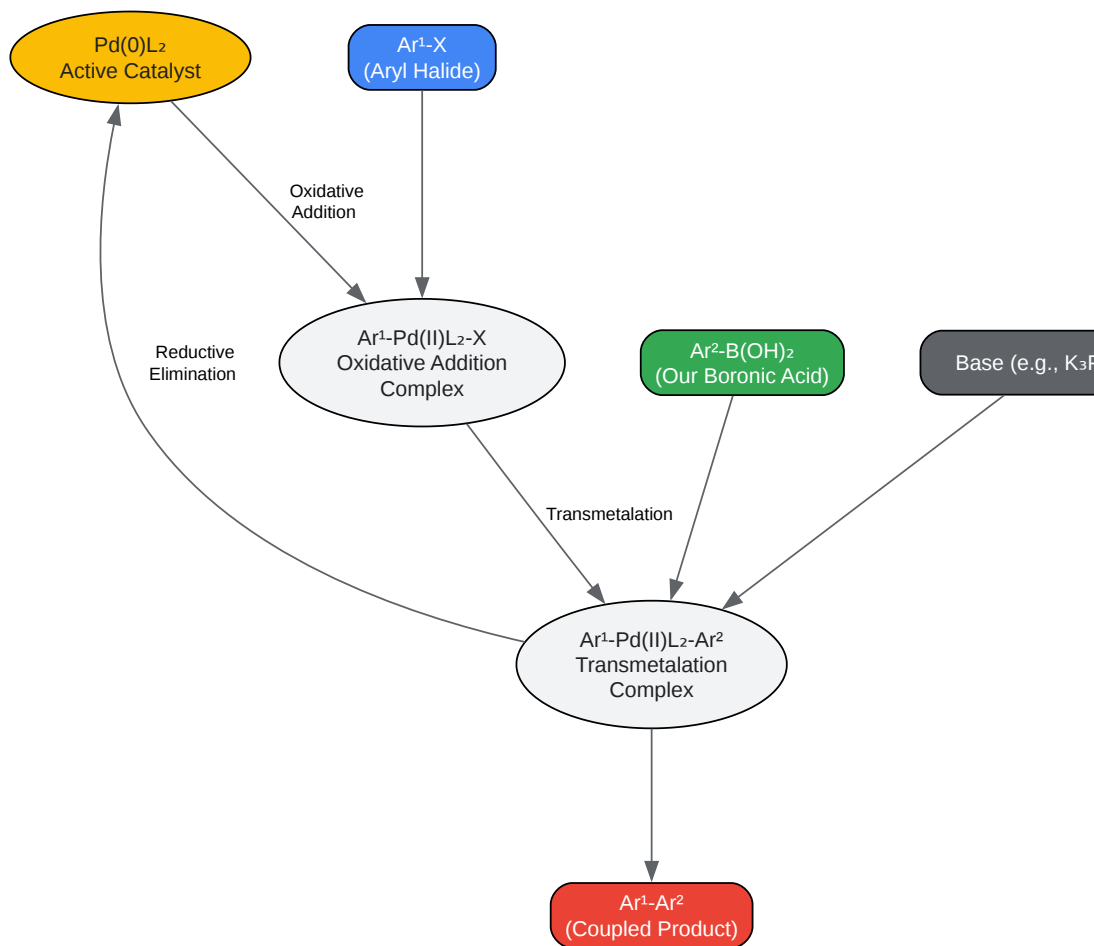
Core Application: Suzuki-Miyaura Coupling in Drug Discovery

The primary application of **(2-(1H-Pyrazol-1-yl)phenyl)boronic acid** is as a versatile building block in Suzuki-Miyaura cross-coupling reactions.^[10]^[1] of a C-C bond between the boronic acid's phenyl ring and an aryl or heteroaryl halide (or triflate), providing a direct route to complex biaryl structures ^[12]

The rationale for using this specific reagent is twofold:

- **Structural Introduction:** It directly introduces the 2-(1H-pyrazol-1-yl)phenyl moiety into a target molecule. Given the importance of the pyrazole scaffold, it is an efficient method for generating novel drug candidates for screening.[2]
- **Modulation of Properties:** The pyrazole ring can influence the steric and electronic properties of the resulting molecule, potentially improving target binding compared to a simple phenyl group.[13]

The catalytic cycle for the Suzuki-Miyaura reaction is a well-understood process involving a palladium catalyst.



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Objective: To couple **(2-(1H-Pyrazol-1-yl)phenyl)boronic acid** with a model aryl bromide (e.g., 4-bromoanisole).

Materials:

- **(2-(1H-Pyrazol-1-yl)phenyl)boronic acid** (1.2 eq)
- 4-bromoanisole (1.0 eq)
- Palladium(II) Acetate (Pd(OAc)₂) (0.02 eq)
- SPhos (0.04 eq) (or other suitable phosphine ligand)
- Potassium Phosphate (K₃PO₄) (2.0 eq)

- Toluene and Water (e.g., 10:1 mixture)

Procedure:

- **Reaction Setup:** In a reaction vial, combine **(2-(1H-Pyrazol-1-yl)phenyl)boronic acid**, 4-bromoanisole, Pd(OAc)₂, SPhos, and K₃PO₄.
- **Inert Atmosphere:** Seal the vial and purge with an inert gas (N₂ or Ar) for 5-10 minutes.
- **Solvent Addition:** Add the degassed toluene/water solvent mixture via syringe.
- **Reaction:** Heat the mixture to 100 °C and stir for 4-12 hours. The reaction should be monitored by TLC or LC-MS to confirm the consumption of the
- **Workup:** After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sod
- **Purification:** Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the de
- **Validation:** Confirm the structure and purity of the final product using NMR and Mass Spectrometry.

Conclusion and Future Outlook

(2-(1H-Pyrazol-1-yl)phenyl)boronic acid stands out as a highly valuable and versatile building block for synthetic and medicinal chemists. Its dual fu incorporation of a pharmacologically relevant pyrazole moiety into complex molecular scaffolds via the robust and reliable Suzuki-Miyaura cross-coupling synthesis and application are well-established, making it an accessible tool for drug discovery programs and materials science research.[3][14] As the small molecules continues to grow, reagents like this, which bridge the gap between core scaffolds and efficient coupling chemistry, will remain critica

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